2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene
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Overview
Description
2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene is an organic compound with the molecular formula C9H10F2S It is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a benzene ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene typically involves the introduction of the difluoromethyl group into the benzene ring. One common method is the reaction of 1,4-dimethylbenzene with a difluoromethylating agent such as difluoromethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems to ensure high yield and purity of the final product. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile
- 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene
Uniqueness
2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene is unique due to the presence of both difluoromethyl and sulfanyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic properties, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C9H10F2S |
---|---|
Molecular Weight |
188.24 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C9H10F2S/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5,9H,1-2H3 |
InChI Key |
JIQUEJOUZCVRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC(F)F |
Origin of Product |
United States |
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